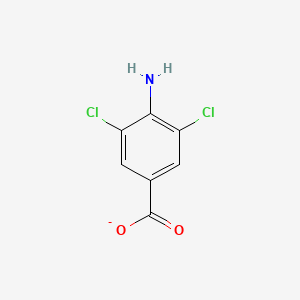

3,5-Dichloro-4-amino-benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloro-4-amino-benzoate is a benzoic acid derivative featuring chlorine atoms at the 3- and 5-positions, an amino group at the 4-position, and an ester functional group. The amino and chloro substituents likely influence its acidity, solubility, and reactivity, distinguishing it from other halogenated benzoates. This article compares this compound with compounds sharing structural motifs, such as variations in substituents or functional groups.

Scientific Research Applications

Drug Development

3,5-Dichloro-4-amino-benzoate has been investigated for its potential in drug development. For instance, it serves as an intermediate in synthesizing compounds targeting various diseases, including cancer and neurodegenerative disorders. A notable study demonstrated its efficacy in developing molecules that inhibit acetylcholinesterase, which is crucial for treating Alzheimer's disease .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have shown that certain synthesized analogues display potent activity against various cancer cell lines . Molecular docking studies further elucidated their binding interactions with target proteins involved in tumor growth .

Insecticides

This compound has been explored for its insecticidal properties. Its structural features enhance its potency against specific pests, making it valuable in agricultural formulations aimed at pest control . Studies have demonstrated that compounds with similar structures exhibit neurotoxic effects on insects, leading to paralysis and death upon exposure .

Herbicides

In addition to insecticides, this compound's derivatives have been studied for herbicidal activity. The presence of chlorine and amino groups contributes to their effectiveness in managing weed populations in agricultural settings .

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions:

- Step 1: Chlorination of benzoic acid to introduce chlorine atoms at the 3 and 5 positions.

- Step 2: Amination at the para position to introduce the amino group.

- Step 3: Purification through techniques such as column chromatography.

Alternative methods include continuous flow processes for improved efficiency and yield control .

Case Studies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-Dichloro-4-amino-benzoate, and what experimental conditions are critical for achieving high yields?

- Methodological Answer : A typical synthesis involves substitution reactions starting from halogenated benzoic acid derivatives. For example, amination of 3,5-dichloro-4-hydroxybenzoic acid (or its ester) using ammonia or ammonium salts under reflux conditions in ethanol with glacial acetic acid as a catalyst . Key parameters include:

- Temperature : Reflux (70–80°C) to ensure reaction completion.

- Catalyst : 5–10 drops of glacial acetic acid to protonate intermediates and stabilize the amino group .

- Purification : Post-reaction solvent evaporation under reduced pressure, followed by recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Compare experimental 1H- and 13C-NMR data with reference spectra from databases like PubChem or NIST Chemistry WebBook (e.g., δ≈7.5–8.0ppm for aromatic protons) .

- Mass Spectrometry (MS) : Confirm molecular weight (207.01 g/mol) via high-resolution MS (HRMS) to detect isotopic patterns consistent with Cl atoms .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination to resolve bond lengths and angles, particularly for verifying the amino group’s position .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data (e.g., NMR or X-ray crystallography) when analyzing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., 1H-NMR, 19F-NMR if fluorinated derivatives exist, and IR spectroscopy) to confirm functional groups .

- Crystallographic Refinement : Use SHELX ’s robust algorithms to address twinning or disordered crystals, which are common in halogenated compounds .

- Computational Modeling : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian) to identify discrepancies in resonance assignments .

Q. How can computational tools and AI-driven synthesis planning enhance the design of novel derivatives for pharmaceutical applications?

- Methodological Answer :

- AI Synthesis Planning : Tools like PISTACHIO and Reaxys predict feasible reaction pathways (e.g., introducing substituents at the 4-position) by mining >106 reactions, prioritizing routes with high atom economy .

- ADMET Prediction : Use platforms like SwissADME to screen derivatives for bioavailability, toxicity, and metabolic stability before synthesis .

- Byproduct Analysis : Machine learning models (e.g., BKMS_METABOLIC ) identify side products (e.g., dehalogenated species) to optimize reaction conditions .

Q. Data Contradiction and Optimization

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Testing : Conduct systematic studies in solvents (e.g., DMSO, ethanol, hexane) at controlled temperatures (20–80°C).

- HPLC Analysis : Quantify solubility limits using reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) .

- Thermodynamic Modeling : Apply the Hildebrand solubility parameter to correlate experimental data with theoretical predictions .

Q. What are the best practices for scaling up the synthesis of this compound while minimizing byproduct formation?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis of the amino group) .

- In-situ Monitoring : Use Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically.

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Similarities

Key analogs include derivatives with methyl, fluoro, hydroxy, or bromo groups, as well as ester modifications. Structural similarities are quantified by molecular similarity scores (0.94–0.98 in some cases), reflecting shared halogenation patterns or functional groups .

Table 1: Structural and Physical Properties of Comparable Compounds

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 3,5-Dichloro-4-methylbenzoic acid | 1967-31-3 | C₈H₆Cl₂O₂ | 3,5-Cl; 4-CH₃ | N/A | N/A |

| 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | 189283-53-2 | C₇H₃Cl₂FO₃ | 3,5-Cl; 4-F; 2-OH | N/A | N/A |

| Ethyl 4-bromo-3,5-dichlorobenzoate | 1239741-87-7 | C₉H₇BrCl₂O₂ | 3,5-Cl; 4-Br; ethyl ester | 356.1±37.0 (pred.) | 1.620±0.06 |

| 3,5-Dichloro-4-amino-benzoate* | N/A | C₇H₅Cl₂NO₂ | 3,5-Cl; 4-NH₂; ester | N/A | N/A |

*Hypothetical structure inferred from analogs. Data sourced from .

Impact of Functional Groups on Properties

- Amino Group (4-NH₂): The electron-donating amino group in this compound likely reduces acidity compared to carboxylic acid analogs (e.g., 3,5-Dichloro-4-methylbenzoic acid) and enhances solubility in polar solvents.

- Halogen Effects : Chlorine atoms at 3,5-positions increase molecular weight and may enhance lipophilicity. Bromine in Ethyl 4-bromo-3,5-dichlorobenzoate introduces steric bulk and alters reactivity in nucleophilic substitutions .

- Ester vs. Acid Groups : The ester group in Ethyl 4-bromo-3,5-dichlorobenzoate improves volatility and lipophilicity compared to carboxylic acids, impacting applications in drug delivery or agrochemicals .

Physicochemical Properties

Preparation Methods

Halogenation of Amino-Benzoic Acid Esters

Reagents and Solvent Systems

The halogenation of 4-amino-benzoate esters to 3,5-dichloro-4-amino-benzoate employs chlorine or bromine as primary halogenating agents. Chlorine is preferred due to its cost-effectiveness and reactivity, typically used in a 2:1 to 2.05:1 molar ratio relative to the ester . Inert solvents such as chlorobenzene, dichlorobenzene, or carbon tetrachloride are critical for stabilizing reactive intermediates and preventing side reactions . For example, methyl 4-amino-benzoate dissolved in chlorobenzene reacts with chlorine at 100°C to yield 92.4% methyl this compound .

Reaction Conditions and Catalysts

Optimal temperatures range from 70°C to 110°C, balancing reaction rate and selectivity. Elevated temperatures (>140°C) risk decomposition, while lower temperatures (<60°C) prolong reaction times . Catalysts such as FeCl₃ or TiCl₄ are optional but enhance regioselectivity in complex substrates . A representative procedure involves:

-

Dissolving 1 mole of methyl 4-amino-benzoate in 1 L chlorobenzene.

-

Introducing 2 moles of chlorine gas over 3–4 hours at 100°C.

This method achieves consistent yields >90% for methyl, ethyl, and isobutyl esters (Table 1).

Table 1: Halogenation Yields for Selected Esters

| Ester Group | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl | Chlorobenzene | 100 | 92.4 |

| Ethyl | Chlorobenzene | 100 | 94.0 |

| Isobutyl | Chlorobenzene | 90 | 94.0 |

| Phenyl | Chlorobenzene | 100 | 80.0 |

Alternative Synthesis via Esterification of Pre-Chlorinated Benzoic Acid

An alternative route involves esterifying 3,5-dichloro-4-amino-benzoic acid with alcohols like isobutanol. Acid-catalyzed esterification (e.g., H₂SO₄) under reflux conditions produces the target ester, though this method is less commonly reported in patents. Challenges include the limited availability and stability of the free acid, which often necessitates in situ generation.

Optimization of Reaction Parameters

Solvent Volume and Reaction Scale

Solvent volumes of 300–1,000 mL per mole of ester ensure adequate mixing and heat transfer. Larger volumes (>1,500 mL) dilute the reaction, reducing efficiency, while smaller volumes (<300 mL) risk exothermic runaway .

Temperature and Pressure Effects

Isobutyl esters exhibit superior thermal stability, enabling higher yields (98%) at 90°C compared to phenyl esters (80%) under identical conditions . Pressurization is unnecessary for solvents with high boiling points (e.g., chlorobenzene, BP 131°C), but becomes critical for low-boiling solvents in large-scale reactions .

Comparative Analysis of Methods

The direct halogenation of 4-amino-benzoate esters is more efficient than alternative pathways, avoiding multi-step sequences and unstable intermediates. Key advantages include:

-

Regioselectivity : Halogenation occurs exclusively at the 3,5-positions due to the directing effect of the amino and ester groups .

-

Scalability : Batch processes in chlorobenzene are readily scalable, with demonstrated yields at the 1-mole scale .

-

Purity : Distillation or recrystallization achieves >99% purity, critical for pharmaceutical applications .

Properties

Molecular Formula |

C7H4Cl2NO2- |

|---|---|

Molecular Weight |

205.01 g/mol |

IUPAC Name |

4-amino-3,5-dichlorobenzoate |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)/p-1 |

InChI Key |

UHXYYTSWBYTDPD-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.